molecular formula C7H10O3 B7977651 3-(Oxolan-2-yl)prop-2-enoic acid CAS No. 64935-59-7

3-(Oxolan-2-yl)prop-2-enoic acid

Cat. No.: B7977651
CAS No.: 64935-59-7
M. Wt: 142.15 g/mol
InChI Key: FZHFLPZIOJBRGW-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-yl)prop-2-enoic acid typically involves the reaction of oxolane derivatives with acrylic acid under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the oxolane ring to the acrylic acid. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for the reaction. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.

    Substitution: The oxolane ring or the prop-2-enoic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(Oxolan-2-yl)prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Oxolan-2-yl)prop-2-enoic acid exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The specific mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxolan-3-yl)prop-2-enoic acid: Similar in structure but with the oxolane ring attached at a different position.

    2-(Oxolan-2-yl)acetic acid: Contains an oxolane ring and an acetic acid moiety.

    4-(Oxolan-2-yl)butanoic acid: Features a longer carbon chain with an oxolane ring.

Uniqueness

3-(Oxolan-2-yl)prop-2-enoic acid is unique due to its specific structure, which allows for distinct reactivity and applications compared to its analogs. The position of the oxolane ring and the presence of the prop-2-enoic acid moiety contribute to its unique chemical and physical properties, making it valuable for various research and industrial purposes.

Properties

CAS No.

64935-59-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(oxolan-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H10O3/c8-7(9)4-3-6-2-1-5-10-6/h3-4,6H,1-2,5H2,(H,8,9)

InChI Key

FZHFLPZIOJBRGW-UHFFFAOYSA-N

SMILES

C1CC(OC1)C=CC(=O)O

Isomeric SMILES

C1CC(OC1)/C=C/C(=O)O

Canonical SMILES

C1CC(OC1)C=CC(=O)O

Origin of Product

United States

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